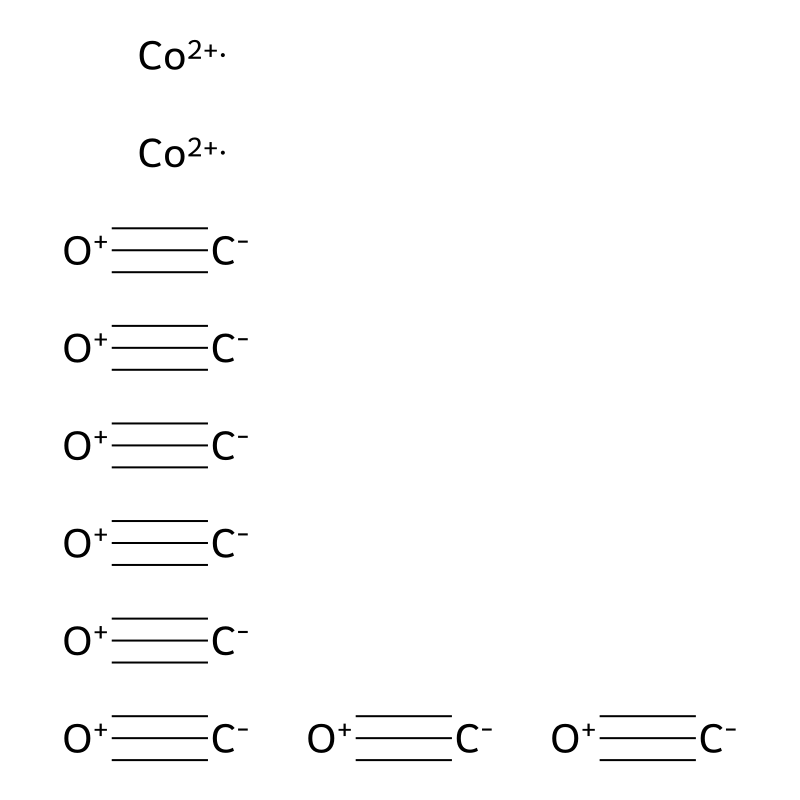Cobalt, di-mu-carbonylhexacarbonyldi-, (Co-Co)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
For example, cobalt carbonyls can be used in hydroformylation reactions, where they catalyze the addition of a formyl group (CHO) and a hydrogen atom to a carbon-carbon double bond . This is a key step in the industrial production of aldehydes, which are important intermediates in the synthesis of various chemicals .
The specific methods of application or experimental procedures would depend on the exact reaction being catalyzed. In general, the cobalt carbonyl would be mixed with the reactants under specific conditions of temperature and pressure . The cobalt carbonyl acts as a catalyst, speeding up the reaction without being consumed in the process .
The results or outcomes obtained would also depend on the specific reaction. In the case of a hydroformylation reaction, the outcome would be the formation of an aldehyde . The yield and selectivity of the reaction could be quantified using various analytical techniques, such as gas chromatography or nuclear magnetic resonance spectroscopy .
Cobalt, di-mu-carbonylhexacarbonyldi-, commonly referred to as dicobalt octacarbonyl, is an organometallic compound with the formula . This compound consists of two cobalt atoms bridged by carbonyl groups, forming a unique structure that contributes to its reactivity and catalytic properties. It typically appears as an orange to dark-brown crystalline solid, although pure samples are white . The molecular weight of this compound is approximately 341.9 g/mol .
- Reduction: The compound can be reductively cleaved by alkali metals, leading to the formation of tetracarbonyl cobalt hydride:
- Hydroformylation: Hydrogenation of dicobalt octacarbonyl produces tetracarbonyl hydride, which serves as a catalyst for converting alkenes into aldehydes:
These reactions highlight its role as a versatile reagent in organometallic chemistry .
Dicobalt octacarbonyl can be synthesized through several methods:
- High-Pressure Carbonylation: This method involves reacting cobalt(II) salts with carbon monoxide at high pressures:
- Direct Reaction with Cobalt Metal: Heating cobalt metal in a stream of carbon monoxide at elevated temperatures (250 °C) and pressures (200-300 atm) also yields dicobalt octacarbonyl:
These methods underscore the compound's accessibility for use in various chemical applications .
Dicobalt octacarbonyl is widely used in organometallic chemistry and organic synthesis:
- Catalyst: It serves as a catalyst in numerous reactions, including hydrogenation, isomerization, hydroformylation, polymerization, and carbonylation.
- Reagent: The compound is utilized in organic synthesis for the formation of carbon-carbon bonds and in hydroformylation processes to produce aldehydes from alkenes .
Studies on the interactions of dicobalt octacarbonyl with other compounds reveal its unique catalytic properties stemming from its dimeric structure. The presence of bridging carbonyl groups allows for distinct reactivity patterns compared to mononuclear carbonyl complexes. Research indicates that it can form stable complexes with alkynes and other unsaturated compounds, facilitating various organic transformations .
Several compounds share structural similarities with dicobalt octacarbonyl, notably:
- Diiron nonacarbonyl (): Similar in structure but contains iron instead of cobalt.
- Cobalt tetracarbonyl (): A simpler mononuclear complex that lacks the bridging structure present in dicobalt octacarbonyl.
- Nickel carbonyl (): Another metal carbonyl but exhibits different reactivity due to its distinct metal center.
Comparison TableCompound Formula Unique Features Dicobalt octacarbonyl Dimeric structure with bridging carbonyls Diiron nonacarbonyl Contains iron; similar dimeric structure Cobalt tetracarbonyl Mononuclear; lacks bridging interactions Nickel carbonyl Mononuclear; different catalytic properties
| Compound | Formula | Unique Features |
|---|---|---|
| Dicobalt octacarbonyl | Dimeric structure with bridging carbonyls | |
| Diiron nonacarbonyl | Contains iron; similar dimeric structure | |
| Cobalt tetracarbonyl | Mononuclear; lacks bridging interactions | |
| Nickel carbonyl | Mononuclear; different catalytic properties |
The unique bridging structure of dicobalt octacarbonyl allows it to engage in specific catalytic activities not observed in these other compounds, making it a valuable reagent in various chemical processes .








